5-Fluoro-2-{[(2-methylcyclopropyl)carbonyl]amino}benzoic acid
Description
Properties
Molecular Formula |
C12H12FNO3 |
|---|---|
Molecular Weight |
237.23 g/mol |
IUPAC Name |
5-fluoro-2-[(2-methylcyclopropanecarbonyl)amino]benzoic acid |
InChI |
InChI=1S/C12H12FNO3/c1-6-4-8(6)11(15)14-10-3-2-7(13)5-9(10)12(16)17/h2-3,5-6,8H,4H2,1H3,(H,14,15)(H,16,17) |
InChI Key |
KHXCNDVMASKGJY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C(=O)NC2=C(C=C(C=C2)F)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthesis Strategy
The preparation of this compound generally follows a two-step synthetic route:
- Synthesis of the 5-fluoro-2-aminobenzoic acid intermediate (or its activated derivative).
- Amide bond formation between the 5-fluoro-2-aminobenzoic acid and the 2-methylcyclopropane carboxylic acid or its activated derivative (e.g., acid chloride).
Preparation of 5-Fluoro-2-Aminobenzoic Acid or Derivatives
- The 5-fluoro-2-aminobenzoic acid can be prepared by selective substitution reactions on fluorinated benzoic acid derivatives or via reduction of corresponding nitro compounds.
- A relevant method for preparing aminobenzoic acid derivatives involves chlorination of methyl-4-formylbenzoate to methyl-4-chloroformylbenzoate, followed by amidation and hydrolysis steps. Although this patent describes the preparation of p-aminobenzoic acid, similar halogenated benzoic acid derivatives can be adapted to fluorinated analogs.
- The chlorination reaction is typically conducted by melting the starting ester and reacting with chlorine gas at 50-70°C to achieve high yields (~90%).
- Amidation is performed by reacting the acid chloride intermediate with ammonia or amines in organic solvents or aqueous media, often followed by Hofmann rearrangement or hydrolysis to yield the aminobenzoic acid or its amide derivatives.
Amide Bond Formation with 2-Methylcyclopropane Carboxylic Acid
- The key step in the synthesis of 5-fluoro-2-{[(2-methylcyclopropyl)carbonyl]amino}benzoic acid is the coupling of the 5-fluoro-2-aminobenzoic acid with the 2-methylcyclopropanecarbonyl moiety.
- This is typically achieved by activating the carboxylic acid of 2-methylcyclopropane carboxylic acid to an acid chloride or using coupling reagents such as carbodiimides (e.g., DCC, EDC) or mixed anhydrides.
- The amide bond formation occurs under mild conditions, often in the presence of a base and organic solvents like dichloromethane or tetrahydrofuran.
- The stereochemistry of the cyclopropane ring is preserved during the coupling, yielding the desired (1R,2R)-stereoisomer or racemic mixture depending on the starting acid.
Reaction Conditions and Yields
Analytical and Purification Techniques
- The purity of intermediates and final products is confirmed by chromatographic methods (HPLC, TLC).
- Structural confirmation is done by NMR spectroscopy, mass spectrometry, and IR spectroscopy.
- Crystallization and precipitation methods are used for purification, often adjusting pH to precipitate the acid form.
- Optical purity (if enantiomerically pure cyclopropane acid is used) is analyzed by chiral HPLC or polarimetry.
Summary Table of Preparation Route
| Stage | Reactants/Intermediates | Key Reagents/Conditions | Outcome |
|---|---|---|---|
| 1. Preparation of 5-fluoro-2-aminobenzoic acid | Fluorobenzoic acid derivatives or methyl-4-formylbenzoate | Chlorination (Cl2), amidation (NH3), hydrolysis | Amino acid intermediate |
| 2. Activation of 2-methylcyclopropane carboxylic acid | 2-methylcyclopropane carboxylic acid | Thionyl chloride or coupling reagents (DCC, EDC) | Acid chloride or activated ester |
| 3. Amide bond formation | 5-fluoro-2-aminobenzoic acid + activated cyclopropane acid | Organic solvent, base, mild heating | Target compound: 5-fluoro-2-{[(2-methylcyclopropyl)carbonyl]amino}benzoic acid |
Chemical Reactions Analysis
Types of Reactions
5-Fluoro-2-(2-methylcyclopropaneamido)benzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Amide Hydrolysis: The amide group can be hydrolyzed to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, or alkoxides.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic or basic conditions can be used to hydrolyze the amide group.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while hydrolysis will yield the corresponding carboxylic acid and amine.
Scientific Research Applications
5-Fluoro-2-(2-methylcyclopropaneamido)benzoic acid has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of new fluorinated compounds.
Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.
Industry: It is used in the production of specialty chemicals and materials, including polymers and agrochemicals.
Mechanism of Action
The mechanism of action of 5-fluoro-2-(2-methylcyclopropaneamido)benzoic acid involves its interaction with specific molecular targets. The fluorine atom and cyclopropane ring contribute to its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, depending on its specific application and the biological system in which it is used.
Comparison with Similar Compounds
Key Observations:
Substituent Bulk and Yield: The 3-hexylphenyl analog (33) achieves a high yield (95%) due to optimized coupling conditions , whereas bulkier groups like methyl(phenyl)amino (1j) result in lower yields (22%) .
Melting Points: The 4-fluorophenylamino derivative (7b) exhibits a high melting point (222–224°C), likely due to enhanced intermolecular hydrogen bonding and crystallinity compared to the flexible hexyl chain in 33 or the methylcyclopropyl group in the target compound .
Electronic Effects : Fluorine at position 5 (common in all analogs) increases acidity of the carboxylic acid group, while additional halogens (e.g., iodine in the 3,4-difluoro analog) may alter electronic distribution and binding affinity .
Physicochemical Properties
NMR Shifts :
- The target compound’s cyclopropane ring would produce distinct ¹H-NMR signals (e.g., δ ~1.3–1.6 ppm for methylcyclopropyl protons) compared to the 3-hexylphenyl analog’s aliphatic signals (δ 0.88–2.55 ppm) .
- ¹⁹F-NMR of compound 33 shows a singlet at δ −129 ppm, typical for aromatic fluorine, whereas the target compound’s fluorine at position 5 may resonate slightly upfield due to reduced electron-withdrawing effects .
- Solubility: The cyclopropane group in the target compound may reduce aqueous solubility compared to the more polar 4-fluorophenylamino analog (7b), which forms stronger hydrogen bonds .
Biological Activity
5-Fluoro-2-{[(2-methylcyclopropyl)carbonyl]amino}benzoic acid is a fluorinated aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and research findings, providing a comprehensive overview of its pharmacological properties.
Synthesis
The synthesis of 5-Fluoro-2-{[(2-methylcyclopropyl)carbonyl]amino}benzoic acid involves several steps:
- Starting Material : The synthesis begins with 5-fluoro-2-methylbenzoic acid.
- Amidation : The carboxylic acid group is converted to an amide using 2-methylcyclopropanamine under controlled conditions.
- Purification : The product is purified through recrystallization or chromatography to achieve high purity levels.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of the fluorine atom and the cyclopropane ring enhances its binding affinity and selectivity. The compound may modulate various biochemical pathways, making it a candidate for further pharmacological exploration .
Biological Activity
Research indicates that 5-Fluoro-2-{[(2-methylcyclopropyl)carbonyl]amino}benzoic acid exhibits several biological activities:
- Enzyme Interactions : It has been studied for its potential to inhibit certain enzymes, which could lead to therapeutic applications in diseases where these enzymes play a critical role.
- Receptor Binding : The compound shows promise in binding to specific receptors, suggesting its utility in drug development targeting these pathways .
Case Studies and Research Findings
Recent studies have highlighted the compound's potential in various therapeutic areas:
- Cancer Research : Investigations into its efficacy as an anticancer agent are ongoing, with preliminary results indicating that it may inhibit tumor growth through specific molecular pathways.
- Metabolic Disorders : There is emerging evidence that 5-Fluoro-2-{[(2-methylcyclopropyl)carbonyl]amino}benzoic acid may influence metabolic processes, potentially offering new avenues for treating metabolic disorders .
- Pharmaceutical Applications : As a pharmaceutical intermediate, it is being explored for its role in synthesizing more complex drug structures, particularly those requiring fluorinated compounds for enhanced activity .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
